Cas no 86471-14-9 (Ethyl 6-Bromo-2-naphthoate)
Ethyl 6-Bromo-2-naphthoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 6-bromonaphthalene-2-carboxylate
- 6-Bromo-2-naphthalenecarboxylic acid ethyl ester
- Ethyl 6-bromo-2-naphthoate
- SCHEMBL4079402
- ethyl6-bromo-2-naphthoate
- Ethyl 6-bromo-2-naphthalene carboxylate
- ethyl 6-bromo-naphthalene-2-carboxylate
- CS-16292
- 6-bromo-naphthalene-2-carboxylic acid ethyl ester
- AKOS003348439
- 86471-14-9
- DTXSID40361369
- SY260503
- A10156
- ethyl 6-bromo-2-naphthalinecarboxylate
- ALBB-025142
- DA-33708
- FJNDHRWJMFOBCX-UHFFFAOYSA-N
- 2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester
- Ethyl 6-bromo-2-naphthalenecarboxylate
- CS-0094723
- MFCD05257070
- STK734585
- Ethyl 6-Bromo-2-naphthoate
-
- MDL: MFCD05257070
- Inchi: 1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3
- InChI Key: FJNDHRWJMFOBCX-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(C=C(C=C2)Br)=CC=1)OCC
Computed Properties
- Exact Mass: 277.99424g/mol
- Monoisotopic Mass: 277.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26.3Ų
Ethyl 6-Bromo-2-naphthoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904358-10mg |
Ethyl 6-Bromo-2-naphthoate |
86471-14-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904358-50mg |
Ethyl 6-Bromo-2-naphthoate |
86471-14-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E904358-100mg |
Ethyl 6-Bromo-2-naphthoate |
86471-14-9 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM260812-10g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 97% | 10g |
$312 | 2021-08-18 | |
| abcr | AB415229-500 mg |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB415229-1 g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 1g |
€197.30 | 2023-04-24 | ||
| abcr | AB415229-5 g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 5g |
€456.10 | 2023-04-24 | ||
| abcr | AB415229-10 g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 10g |
€773.40 | 2023-04-24 | ||
| Chemenu | CM260812-250mg |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 97% | 250mg |
$59 | 2022-12-31 | |
| Chemenu | CM260812-1g |
Ethyl 6-bromo-2-naphthoate |
86471-14-9 | 97% | 1g |
$118 | 2022-12-31 |
Ethyl 6-Bromo-2-naphthoate Production Method
Production Method 1
Production Method 2
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 16 h, rt
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Water
2.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 16 h, rt
Ethyl 6-Bromo-2-naphthoate Raw materials
- 6-Bromo-2-napthoic Acid
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- 2,3,4,5,6-pentafluorobenzenesulfonyl chloride
- 6-Bromo-2-naphthyl Trifluoromethanesulfonate
- 6-bromonaphthalen-2-ol
- Trifluoromethanesulfonyl chloride
Ethyl 6-Bromo-2-naphthoate Preparation Products
Ethyl 6-Bromo-2-naphthoate Suppliers
Ethyl 6-Bromo-2-naphthoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Ethyl 6-Bromo-2-naphthoate
Recent Advances in the Application of Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) in Chemical Biology and Pharmaceutical Research
Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile reactivity and structural features. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.
One of the most notable advancements in the use of Ethyl 6-Bromo-2-naphthoate is its role in the synthesis of naphthalene-based small molecules with potential anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit strong inhibitory effects on specific kinase targets involved in cancer cell proliferation. The researchers utilized Ethyl 6-Bromo-2-naphthoate as a starting material to develop a series of compounds that showed promising activity against breast cancer cell lines, with IC50 values in the nanomolar range.
In addition to its anticancer potential, Ethyl 6-Bromo-2-naphthoate has been investigated for its utility in the design of fluorescent probes for biological imaging. A recent study in Chemical Communications reported the synthesis of a naphthalene-based fluorescent dye using this compound as a precursor. The resulting probe exhibited excellent photostability and high selectivity for lipid droplets in live cells, making it a valuable tool for studying cellular lipid metabolism and related diseases.
The synthetic versatility of Ethyl 6-Bromo-2-naphthoate has also been explored in the context of metal-catalyzed cross-coupling reactions. A 2022 publication in Organic Letters detailed a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound, which enabled the efficient synthesis of biaryl structures with high yields and selectivity. This methodology has significant implications for the streamlined production of complex pharmaceutical intermediates.
Furthermore, recent pharmacological studies have investigated the metabolic stability and pharmacokinetic properties of Ethyl 6-Bromo-2-naphthoate derivatives. A 2023 preclinical study in Drug Metabolism and Disposition evaluated the in vitro and in vivo stability of several analogs, revealing that structural modifications at the ester moiety could significantly enhance metabolic stability without compromising biological activity. These findings provide valuable insights for the optimization of drug candidates derived from this scaffold.
In conclusion, Ethyl 6-Bromo-2-naphthoate (CAS: 86471-14-9) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from anticancer drug development to fluorescent probe design, supported by recent advancements in synthetic methodologies and pharmacological evaluations. Future research directions may include the exploration of its derivatives in targeted therapies and the development of more efficient synthetic routes to further expand its utility in drug discovery.
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